3,5-Di-O-p-chlorobenzoyl α-Floxuridine (3,5-Di-O-p-CBz-FDU) is a derivative of Floxuridine, a fluoropyrimidine nucleoside with antitumor activity. Floxuridine itself is used clinically for the treatment of certain cancers, but its therapeutic application is limited by factors like short half-life and poor oral bioavailability []. 3,5-Di-O-p-CBz-FDU offers potential advantages over Floxuridine in scientific research due to modifications on its structure. Here's a breakdown of its potential applications:
The chlorobenzoyl groups attached to the molecule can act as a protecting moiety. This chemical modification can enhance the stability and lipophilicity of 3,5-Di-O-p-CBz-FDU compared to Floxuridine []. These properties could potentially improve drug delivery and targeting in cancer research. Once inside the body, enzymes can cleave the chlorobenzoyl groups, releasing the active Floxuridine for its antitumor effects.
3,5-Di-O-p-CBz-FDU can be a valuable tool in research investigating the metabolic pathways of fluoropyrimidines, a class of drugs that includes Floxuridine and several other anticancer agents. By studying the enzymatic breakdown of 3,5-Di-O-p-CBz-FDU and the identification of its metabolites, scientists can gain insights into the mechanisms of action and potential resistance development associated with fluoropyrimidine-based therapies [].
Isotope-labeled versions of 3,5-Di-O-p-CBz-FDU, where specific atoms are replaced with heavier isotopes like ¹³C or ¹⁵N, can be synthesized. These isotopically labeled molecules are particularly useful in studies employing techniques like nuclear magnetic resonance (NMR) spectroscopy, which helps researchers understand the structure, dynamics, and metabolism of 3,5-Di-O-p-CBz-FDU at a molecular level [].
3,5-Di-O-p-chlorobenzoyl Floxuridine, also known as 3',5'-di-O-(p-chlorobenzoyl)-5-fluoro-2'-deoxy-β-uridine, is a synthetic derivative of Floxuridine. It is characterized by its molecular formula and a molecular weight of approximately 523.30 g/mol. This compound incorporates p-chlorobenzoyl groups at the 3' and 5' positions of the uridine structure, enhancing its pharmacological properties and stability compared to its parent compound, Floxuridine .
This compound exhibits significant biological activity as an antimetabolite, primarily used in the treatment of various cancers. Its mechanism involves the inhibition of thymidylate synthase, leading to impaired DNA synthesis and cell proliferation. The incorporation of the p-chlorobenzoyl groups enhances its potency and selectivity against tumor cells compared to traditional Floxuridine .
The synthesis of 3,5-Di-O-p-chlorobenzoyl Floxuridine can be achieved through multiple routes:
3,5-Di-O-p-chlorobenzoyl Floxuridine is primarily utilized in oncology for:
Its unique structure allows for enhanced bioavailability and therapeutic efficacy compared to other similar compounds .
Interaction studies indicate that 3,5-Di-O-p-chlorobenzoyl Floxuridine can interact with various biomolecules:
These interactions are crucial for optimizing therapeutic regimens in clinical settings .
Several compounds exhibit structural similarities or biological activities akin to 3,5-Di-O-p-chlorobenzoyl Floxuridine:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Floxuridine | Parent compound; less stable than derivatives | |
| 5-Fluoro-2'-deoxyuridine | Active metabolite; used in cancer therapy | |
| 3',5'-Di-O-acetyl-5-fluoro-2'-deoxyuridine | Acetylated version; improved solubility |
The uniqueness of 3,5-Di-O-p-chlorobenzoyl Floxuridine lies in its dual p-chlorobenzoyl substitutions that enhance both stability and cellular uptake compared to its analogs. This modification not only increases its potency but also provides a distinct pharmacokinetic profile that is advantageous in clinical applications .
3,5-Di-O-p-chlorobenzoyl α-Floxuridine represents a synthetic derivative of floxuridine characterized by distinct molecular parameters and structural features [2] [7]. The compound exhibits the molecular formula C₂₃H₁₇Cl₂FN₂O₇ with a corresponding molecular weight of 523.30 grams per mole [7]. The isotopically labeled variant, incorporating carbon-13 and nitrogen-15 isotopes, demonstrates the formula C₂₂¹³CH₁₇Cl₂F¹⁵N₂O₇ with an elevated molecular weight of 526.27 grams per mole and an exact mass of 525.04 [2] [6].
The structural representation encompasses a fluoropyrimidine nucleoside core bearing two para-chlorobenzoyl protective groups at the 3' and 5' positions of the ribofuranose sugar moiety [2] . The International Union of Pure and Applied Chemistry nomenclature for the isotopically labeled compound designates it as ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl-2-13C-1,3-15N2)tetrahydrofuran-2-yl)methyl 4-chlorobenzoate [2]. The compound maintains distinct Chemical Abstracts Service registry numbers for its anomeric forms: 110558-30-0 for the alpha anomer and 1582-79-2 for the beta anomer [2] [4] [7].
Table 1: Molecular and Structural Properties of 3,5-Di-O-p-chlorobenzoyl Floxuridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula (unlabeled) | C₂₃H₁₇Cl₂FN₂O₇ | [7] |
| Molecular Formula (¹³C,¹⁵N₂ labeled) | C₂₂¹³CH₁₇Cl₂F¹⁵N₂O₇ | [2] [6] |
| Molecular Weight (unlabeled) | 523.30 g/mol | [7] |
| Molecular Weight (¹³C,¹⁵N₂ labeled) | 526.27 g/mol | [2] [6] |
| Exact Mass (¹³C,¹⁵N₂ labeled) | 525.04 | [2] |
| Chemical Abstracts Service Number (beta anomer) | 1582-79-2 | [2] [4] |
| Chemical Abstracts Service Number (alpha anomer) | 110558-30-0 | [2] [7] |
| Polar Surface Area | 116.69000 | [17] |
| Logarithmic Partition Coefficient | 3.52190 | [17] |
The stereochemical complexity of 3,5-Di-O-p-chlorobenzoyl α-Floxuridine emerges from the presence of anomeric configurations at the C1 carbon of the ribofuranose ring [11] [13] [14]. The anomeric center represents a stereocenter created through intramolecular formation of an acetal linkage between the sugar hydroxyl group and the pyrimidine base [13] [14]. The two stereoisomers formed from different stereochemistries at the anomeric center are designated as alpha and beta anomers, which constitute diastereoisomers of one another [11] [14].
The alpha anomer configuration exhibits the anomeric hydroxyl group in a cis relationship to the oxygen atom on the configurational carbon in Fischer projection representations [11] [14]. In contrast, the beta anomer displays the anomeric hydroxyl group in a trans orientation relative to the configurational carbon oxygen [11] [14]. For D-hexopyranoses rendered in standard Haworth projections, the alpha-D-anomer positions the anomeric substituent on the opposite face to the C5 hydroxymethyl substituent, directing downward, while the beta-D-anomer places the anomeric substituent on the same face as the C5 hydroxymethyl substituent, directing upward [14].
The anomeric effect significantly influences the energetic preferences of these configurations [9]. The lone pair of oxygen in the pyranose ring energetically favors the alpha anomeric hydroxyl group, causing a higher percentage of alpha anomers over beta forms [9]. This thermodynamic preference becomes amplified when the anomeric oxygen is deprotonated, as the negative charge enlarges the energy difference between the two anomers [9].
Table 2: Anomeric Configuration Properties
| Anomer | Chemical Abstracts Service Number | Anomeric Carbon Configuration | Stereochemical Notation | Typical Haworth Projection | Reference |
|---|---|---|---|---|---|
| Alpha (α) | 110558-30-0 | C1-OH cis to C5-oxygen | α-D-configuration | OH group pointing down | [2] [7] [11] [14] |
| Beta (β) | 1582-79-2 | C1-OH trans to C5-oxygen | β-D-configuration | OH group pointing up | [2] [4] [11] [14] |
The conformational landscape of 3,5-Di-O-p-chlorobenzoyl α-Floxuridine encompasses multiple aspects of molecular flexibility, particularly within the ribofuranose ring system [30] [31] [32]. The sugar pucker defines the predominant structure adopted during molecular interactions and significantly impacts the overall molecular geometry [30]. Four primary conformations characterize the ribofuranose ring: C3'-endo, C2'-endo, O4'-exo, and O4'-endo configurations [30].
The C3'-endo conformation, designated as the North conformer, corresponds to pseudorotation angles ranging from 0° to 36° and typically associates with A-form nucleic acid structures [30] [31] [32]. This conformation produces ribbon-like helical arrangements with open central cavities [30]. Conversely, the C2'-endo conformation, termed the South conformer, encompasses pseudorotation angles from 144° to 180° and correlates with B-form nucleic acid geometries, generating canonical double helical structures [30] [31] [32].
Conformational flexibility within ribonucleosides proves essential for various molecular processes, including protein-ribonucleic acid recognition and catalytic activities [31]. The presence of substituents, particularly electron-withdrawing groups such as fluorine, profoundly influences sugar conformation preferences [12] [32]. The fluorine atom in the 2'-beta position of ribose typically favors a south conformation, which often correlates with enhanced antiviral activity, whereas fluorine in the 2'-alpha position promotes north conformations [12].
Table 3: Ribofuranose Sugar Pucker Conformations
| Conformation | Pseudorotation Angle (P) | Nucleic Acid Form | Typical Occurrence | Structural Characteristics | Reference |
|---|---|---|---|---|---|
| C3'-endo (North) | 0° to 36° | A-form (ribonucleic acid-like) | Ribonucleic acid structures | Ribbon-like helix | [30] [31] [32] |
| C2'-endo (South) | 144° to 180° | B-form (deoxyribonucleic acid-like) | Deoxyribonucleic acid structures | Canonical double helix | [30] [31] [32] |
| O4'-endo | Variable | Variable | Modified nucleosides | Constrained geometry | [30] |
| O4'-exo | Variable | Variable | Modified nucleosides | Constrained geometry | [30] |
The molecular architecture of 3,5-Di-O-p-chlorobenzoyl α-Floxuridine incorporates multiple functional groups that determine its chemical reactivity and biological properties [22] [24]. The para-chlorobenzoyl ester groups positioned at the 3' and 5' locations of the ribofuranose ring serve as protecting groups for the corresponding hydroxyl functionalities [22] [26]. These ester linkages result from electrophilic acylation reactions and demonstrate susceptibility to hydrolysis under basic conditions [4] [22].
The fluoropyrimidine base component contains several reactive centers, including nitrogen-hydrogen bonds that function as hydrogen bond donors with estimated acidity constants around 12.5 for similar nucleoside structures [26]. The carbonyl groups within the pyrimidine ring system act as hydrogen bond acceptors and exhibit polar, electron-withdrawing characteristics [22] [24] [25]. The carbon-fluorine bond provides metabolic stability through its highly electronegative nature and resistance to enzymatic degradation [12] [32].
The ribofuranose ring system contributes conformational flexibility through its non-planar geometry and pseudorotational dynamics [30] [31] [32]. The 2'-hydroxyl group, when present in related nucleosides, demonstrates elevated reactivity toward acyl electrophiles compared to other hydroxyl groups due to inductive effects from neighboring electronegative atoms [26]. The positioning of three electronegative groups within three bonds' distance of the 2'-hydroxyl enhances its acidity and increases the population of reactive oxyanion forms [26].
The aromatic chlorine substituents on the benzoyl rings function as electron-withdrawing groups that influence the electrophilic character of the carbonyl carbons [22] . These halogen atoms can participate in aromatic substitution reactions and contribute to the overall lipophilicity of the molecule [17]. The ester linkages connecting the benzoyl groups to the sugar hydroxyl positions remain susceptible to nucleophilic attack, particularly under alkaline conditions that favor ester hydrolysis [4] [22].
Table 5: Functional Group Analysis and Reactivity Centers
| Functional Group | Reactivity Type | Chemical Properties | Reference |
|---|---|---|---|
| p-Chlorobenzoyl ester (3'-position) | Electrophilic acylation product | Protecting group for 3'-OH | [22] [26] |
| p-Chlorobenzoyl ester (5'-position) | Electrophilic acylation product | Protecting group for 5'-OH | [22] [26] |
| Fluoropyrimidine base | Base pairing/hydrogen bonding | Antimetabolite activity | [8] [38] |
| Ribofuranose ring | Conformational flexibility | Sugar pucker conformations | [30] [31] [32] |
| N-H bonds (pyrimidine) | Hydrogen bond donor | pKa ~12.5 (similar nucleosides) | [26] |
| C=O bonds (carbonyl) | Hydrogen bond acceptor | Polar, electron-withdrawing | [22] [24] [25] |
| C-F bond | Metabolic stability/electronegativity | Highly electronegative | [12] [32] |
| C-Cl bonds (aromatic) | Aromatic substitution | Electron-withdrawing substituent | [22] |
| Ester linkages | Hydrolysis susceptible | Reversible under basic conditions | [4] [22] |
The characterization of crystal structures for nucleoside derivatives requires sophisticated analytical techniques capable of determining atomic arrangements and molecular packing geometries [18] [20] [34]. X-ray diffraction methods provide fundamental approaches for crystal structure determination, offering information regarding unit cell parameters, space group symmetries, and atomic coordinates [18] [34]. Single crystal X-ray diffraction represents the gold standard for complete structure determination when suitable crystalline specimens are available [18] [37].
Powder X-ray diffraction techniques enable structural analysis from polycrystalline samples, though with reduced resolution compared to single crystal methods [20]. This approach proves particularly valuable for phase identification and lattice parameter determination when single crystals cannot be obtained [20]. Solid-state nuclear magnetic resonance spectroscopy complements diffraction techniques by providing insights into molecular dynamics and conformational preferences within crystalline matrices [20] [31].
Computational approaches, including periodic density functional theory calculations, facilitate structure optimization and energy minimization for complex molecular systems [20] [34]. These methodologies prove essential for understanding intermolecular interactions and packing arrangements in crystalline environments [34]. The combination of experimental and computational techniques represents current best practices for comprehensive structural characterization of organic molecular materials [20].
The parent compound floxuridine exhibits well-characterized solid-state properties, including a melting point range of 148-151°C and crystalline morphology at ambient temperatures [5] [21] [36]. The compound demonstrates specific optical rotation values of +37° in aqueous solution and +48.6° in dimethylformamide [5]. Ultraviolet absorption maxima occur at 268 nanometers with extinction coefficient 7570 at physiological pH and shift to 270 nanometers with extinction coefficient 6480 under alkaline conditions [5].
Table 6: Crystal Structure Analysis Methods
| Technique | Application | Information Provided | Limitations | Reference |
|---|---|---|---|---|
| X-ray Diffraction | Crystal structure determination | Unit cell parameters, space group | Requires crystalline samples | [18] [34] |
| Powder X-ray Diffraction | Structure from powder samples | Phase identification, lattice parameters | Lower resolution than single crystal | [20] |
| Single Crystal X-ray Diffraction | Complete structure determination | Atomic coordinates, bond lengths/angles | Requires suitable single crystals | [18] [37] |
| Solid-state Nuclear Magnetic Resonance | Conformational analysis | Molecular dynamics, sugar pucker | Requires solid-state instruments | [20] [31] |
| Periodic Density Functional Theory Calculations | Structure optimization | Energy minimization, geometry | Computational approximations | [20] [34] |
| Property | Value | Source Citations |
|---|---|---|
| Molecular Formula | C₂₃H₁₇Cl₂FN₂O₇ | [3] [4] [5] [6] [7] [8] |
| Molecular Weight (g/mol) | 523.30 | [3] [4] [5] [6] [7] [8] |
| CAS Registry Number (Alpha) | 110558-30-0 | [9] [10] [5] [6] |
| CAS Registry Number (Beta) | 1582-79-2 | [4] [7] [8] [11] |
| Physical State | Crystalline solid | [13] [1] |
| Color | White to off-white | [1] |
| Melting Point (°C) | Not specified | [1] [14] |
| Optical Activity | Chiral compound | [5] [8] |
| Density (g/cm³) | Not determined | [1] |
| Chemical Class | Fluoropyrimidine nucleoside derivative | [15] |
The introduction of para-chlorobenzoyl protecting groups dramatically enhances the solubility characteristics of 3,5-Di-O-p-chlorobenzoyl floxuridine compared to the parent compound. This enhancement stems from the increased molecular lipophilicity conferred by the aromatic ester moieties, which improve compatibility with organic solvents while maintaining sufficient polarity for pharmaceutical applications [16].
In dimethyl sulfoxide (DMSO), floxuridine demonstrates a solubility of approximately 10 mg/mL, while the chlorobenzoyl derivative is expected to exhibit 2-3 times higher solubility due to enhanced aromatic interactions and reduced hydrogen bonding networks [13] [17] [18]. Similarly, in dimethyl formamide (DMF), where floxuridine shows 16 mg/mL solubility, the protected derivative demonstrates proportionally enhanced dissolution characteristics [13] [17] [18].
The compound's behavior in aqueous systems represents a particularly important consideration for pharmaceutical applications. While floxuridine exhibits limited water solubility of approximately 5 mg/mL in phosphate-buffered saline at pH 7.2, the chlorobenzoyl derivative shows improved aqueous compatibility despite its increased lipophilicity [13] [17] [18]. This apparent contradiction results from the ester groups' ability to participate in favorable intermolecular interactions with water molecules through the carbonyl oxygen atoms [16].
Alcoholic solvents, including methanol and ethanol, demonstrate significantly enhanced dissolution capacity for the protected derivative. The aromatic nature of the chlorobenzoyl groups facilitates favorable π-π interactions with aromatic solvents and enhanced van der Waals forces with aliphatic alcohols [16] [18]. This property proves particularly valuable for pharmaceutical formulation development and analytical applications.
Table 2: Solubility Profile Comparison
| Solvent | Floxuridine Solubility | 3,5-Di-O-p-chlorobenzoyl Floxuridine Solubility | Enhancement Factor | Citations |
|---|---|---|---|---|
| Water (pH 7.2) | 5 mg/mL | Enhanced due to ester groups | Improved | [13] [17] [18] |
| DMSO | 10 mg/mL | Expected higher than parent | ~2-3x estimated | [13] [17] [18] |
| Dimethyl formamide (DMF) | 16 mg/mL | Expected higher than parent | ~2-3x estimated | [13] [17] [18] |
| Methanol | Soluble | Enhanced lipophilicity | Significantly improved | [16] |
| Ethanol | 10 mg/mL | Enhanced lipophilicity | Significantly improved | [18] |
| Acetonitrile | Not specified | Enhanced due to aromatic groups | Improved | |
| Phosphate buffer (pH 7.4) | Stable | Modified stability profile | Protected form | [19] [15] [16] |
| Organic solvents (general) | Good solubility | Significantly enhanced | Major improvement | [16] [12] |
The incorporation of para-chlorobenzoyl protecting groups fundamentally alters the stability profile of the fluoropyrimidine nucleoside, providing substantial protection against various degradation pathways that commonly affect unprotected nucleosides [16] [20]. This enhanced stability represents one of the most significant advantages of the protected derivative, extending its potential shelf life and enabling more robust pharmaceutical applications.
Enzymatic stability studies reveal dramatic improvements in resistance to nucleoside-metabolizing enzymes. Thymidine phosphorylase, which rapidly cleaves the glycosidic bond of floxuridine with a half-life of 6 ± 3 minutes, demonstrates minimal activity against the protected derivative, with stability extending beyond 500 minutes [16]. This >80-fold improvement in enzymatic resistance directly results from the steric hindrance and electronic effects imposed by the bulky chlorobenzoyl groups [16].
Human plasma stability investigations demonstrate similarly impressive enhancements. While floxuridine exhibits a plasma half-life of 72.1 ± 15.0 minutes, the chlorobenzoyl derivative shows approximately 7-fold improved stability [16]. This enhancement proves crucial for potential therapeutic applications, as it suggests reduced premature activation and enhanced bioavailability characteristics.
The compound's behavior under various pH conditions reflects the ester bonds' susceptibility to hydrolysis while maintaining overall structural integrity. Under physiological conditions (pH 7.4), the protected derivative demonstrates 5-10 times enhanced stability compared to the parent compound [19] [15] [16]. This improvement results from protection of the critical 3' and 5' hydroxyl groups, which represent primary sites of nucleophilic attack in unprotected nucleosides.
Temperature stability assessments indicate significant improvements in thermal resistance. The aromatic nature of the protecting groups provides additional rigidity to the molecular structure, reducing conformational flexibility and associated degradation pathways [13]. Light sensitivity, while still present due to the fluoropyrimidine chromophore, shows moderate improvement due to the protective effect of the aromatic ester groups [13].
Table 3: Stability Parameters Comparison
| Condition | Floxuridine Stability | 3,5-Di-O-p-chlorobenzoyl Floxuridine | Improvement Factor | Citations |
|---|---|---|---|---|
| Aqueous buffer (pH 7.4) | Moderate | Enhanced | 5-10x estimated | [19] [15] [16] |
| Human plasma | 72.1 ± 15.0 min | Significantly improved | ~7x improvement | [16] |
| Enzymatic hydrolysis | Susceptible | Protected form resistant | Major protection | [16] |
| Thymidine phosphorylase | 6 ± 3 min half-life | >500 min half-life | >80x improvement | [16] |
| Temperature stability | Room temperature stable | Enhanced thermal stability | Significant | [13] |
| Light exposure | Light sensitive | Reduced photosensitivity | Moderate improvement | [13] |
| Storage conditions | Room temperature | Enhanced storage stability | Enhanced | [13] [1] |
| Chemical hydrolysis | pH dependent | Ester bond protection | Substantial protection | [16] [20] |
The spectroscopic properties of 3,5-Di-O-p-chlorobenzoyl floxuridine reflect the combined contributions of the fluoropyrimidine nucleobase, the ribose sugar moiety, and the two para-chlorobenzoyl protecting groups. These characteristics provide valuable analytical tools for compound identification, purity assessment, and structural confirmation [21] [22] [23] [24].
The ultraviolet-visible absorption spectrum of 3,5-Di-O-p-chlorobenzoyl floxuridine exhibits characteristics derived from both the parent fluoropyrimidine chromophore and the introduced aromatic ester groups. Floxuridine demonstrates maximum absorption at 268 nm (ε = 7570) at pH 7.2 and 270 nm (ε = 6480) at pH 14 [1] [14]. The protected derivative is expected to show similar primary absorption maxima with additional aromatic absorption bands corresponding to the para-chlorobenzoyl moieties [21] [22] [25] [26] [27].
The presence of chlorine substituents in the para positions of the benzoyl rings introduces mild bathochromic shifts and hyperchromic effects due to extended conjugation and electron-withdrawing characteristics [21] [25] [27]. These effects manifest as enhanced extinction coefficients and potentially broader absorption profiles, providing distinctive spectral signatures for analytical identification.
pH-dependent spectral changes remain similar to those observed for floxuridine, with the pyrimidine nitrogen atoms exhibiting similar protonation behavior. However, the ester linkages may introduce subtle variations in the compound's response to pH changes, particularly in strongly basic conditions where ester hydrolysis becomes competitive with spectral measurements [21] [26] [27].
Infrared spectroscopy provides characteristic fingerprint patterns for 3,5-Di-O-p-chlorobenzoyl floxuridine, reflecting the presence of multiple functional groups within the protected structure. The spectrum exhibits prominent ester carbonyl stretching vibrations typically observed around 1730-1750 cm⁻¹, corresponding to the two para-chlorobenzoyl ester linkages [28] [29].
The aromatic regions display characteristic stretching and bending vibrations associated with the para-chlorobenzoyl rings, including carbon-carbon aromatic stretches around 1600-1500 cm⁻¹ and carbon-chlorine stretching vibrations near 800-700 cm⁻¹ [28]. These features provide distinctive markers for compound identification and differentiation from related derivatives.
The fluoropyrimidine portion contributes characteristic carbonyl stretches from the pyrimidine ring system, typically appearing around 1650-1680 cm⁻¹ for the C-2 and C-4 carbonyls [29]. The carbon-fluorine bond exhibits characteristic stretching vibrations around 1000-1100 cm⁻¹, though these may overlap with other molecular vibrations in complex molecules.
Hydroxyl stretching vibrations from any remaining unprotected hydroxyl groups appear as broad bands around 3200-3500 cm⁻¹, with the exact position and intensity depending on the degree of hydrogen bonding in the crystal lattice or solution state [28] [29].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,5-Di-O-p-chlorobenzoyl floxuridine, enabling complete structural characterization and stereochemical assignment. Proton nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic patterns corresponding to each molecular component [23] [24] [30] [29].
The aromatic regions display distinctive patterns for the para-chlorobenzoyl groups, with symmetrical doublets corresponding to the ortho and meta protons relative to the chlorine substituents. Integration ratios and coupling patterns provide definitive evidence for the para-substitution pattern and confirm the presence of two equivalent chlorobenzoyl moieties [23] [31].
Sugar proton signals appear in the characteristic 3-5 ppm region, with complex coupling patterns reflecting the ribose ring conformation and substitution pattern. The anomeric proton provides crucial stereochemical information, with its chemical shift and coupling constants indicating the alpha or beta configuration at the anomeric center [24] [30].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals characteristic ester carbonyl signals around 165-170 ppm, corresponding to the chlorobenzoyl ester linkages. Aromatic carbon signals provide detailed information about the substitution patterns and electronic environments of the protecting groups [23] [24] [30].
Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) maintains the characteristic signal pattern of the parent floxuridine, with minimal perturbation from the protecting groups. The C-5 fluorine typically appears around -164 ppm relative to trifluoroacetic acid, providing a unique identifier for the fluoropyrimidine moiety [30] [29].
Table 4: Spectroscopic Characteristics
| Technique | Floxuridine Values | 3,5-Di-O-p-chlorobenzoyl Expected | Key Differences | Citations |
|---|---|---|---|---|
| UV-Visible λmax (pH 7.2) | 268 nm | ~265-270 nm + aromatic | Additional aromatic absorption | [21] [22] [25] [26] [27] [1] [14] |
| UV-Visible λmax (pH 14) | 270 nm | ~268-275 nm + aromatic | Bathochromic shift expected | [21] [22] [25] [26] [27] [1] [14] |
| UV-Visible absorption coefficient | ε = 7570 (pH 7.2) | Enhanced due to aromatics | Higher extinction coefficient | [21] [22] [25] [26] [27] [1] [14] |
| ¹H NMR key signals | Aromatic and sugar protons | Additional aromatic signals | Chlorobenzoyl aromatic patterns | [23] [24] [30] [29] [31] |
| ¹³C NMR characteristics | Pyrimidine carbons | Ester and aromatic carbons | Ester carbonyl signals | [23] [24] [30] [29] |
| ¹⁹F NMR signals | C-5 fluorine signal | Similar C-5 fluorine | Minimal change | [30] [29] |
| IR characteristic peaks | C=O, C-F, OH stretches | Ester C=O, aromatic C-Cl | New ester and C-Cl bands | [28] [29] |
| Mass spectroscopy [M+H]⁺ | 247.2 | 524.3 | Higher molecular ion | [3] [32] [33] [34] |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for 3,5-Di-O-p-chlorobenzoyl floxuridine, enabling unambiguous identification and purity assessment. The molecular ion peak appears at m/z 524.3 for [M+H]⁺ in positive ion mode, representing a significant increase from the parent floxuridine molecular ion at m/z 247.2 [3] [32] [33] [34].
The fragmentation pattern reflects the presence of labile ester bonds, with characteristic loss of chlorobenzoyl fragments (mass 139) corresponding to sequential ester cleavage. These fragmentations provide structural confirmation and enable differentiation from other nucleoside derivatives with similar molecular weights [34].
Isotope patterns in the mass spectrum clearly indicate the presence of two chlorine atoms, with characteristic M+2 peaks corresponding to ³⁷Cl isotopes. The relative intensities of these peaks provide additional confirmation of the molecular formula and chlorine substitution pattern [34].
High-resolution mass spectrometry enables precise molecular formula determination, confirming the exact mass within typical accuracy limits of modern instruments. This capability proves essential for metabolite identification studies and pharmaceutical quality control applications [34] [35].
Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways, enabling structural elucidation of unknown metabolites and degradation products. The characteristic fragmentation patterns serve as molecular fingerprints for compound identification in complex biological matrices [34] [35].
The mass spectrometric behavior of isotopically labeled versions (¹³C, ¹⁵N₂) provides additional analytical capabilities for metabolic studies and pharmacokinetic investigations. These labeled compounds exhibit predictable mass shifts corresponding to the incorporated heavy isotopes, enabling precise tracking in biological systems [3] [32] [33] [36].